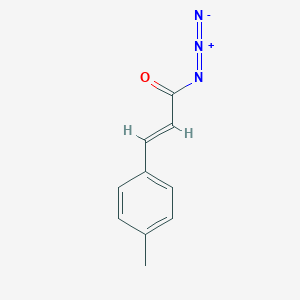

p-Methyl-cinnamoyl Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enoyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-2-4-9(5-3-8)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVSVRKWJLKNIT-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459034 | |

| Record name | p-Methyl-cinnamoyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24186-38-7 | |

| Record name | p-Methyl-cinnamoyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Methyl-cinnamoyl Azide

Introduction

p-Methyl-cinnamoyl azide is a valuable chemical intermediate in organic synthesis. As an acyl azide, its primary utility lies in its susceptibility to the Curtius rearrangement, a thermal or photochemical reaction that eliminates nitrogen gas to form an isocyanate. This reactive intermediate serves as a precursor for a variety of nitrogen-containing functional groups, including amines, carbamates, and ureas, making it a key building block in the development of pharmaceuticals and other biologically active molecules.[1] This guide provides a comprehensive overview of the synthetic protocols for preparing this compound, tailored for researchers and professionals in drug development.

Primary Synthesis Pathway: Two-Step Conversion

The most common and well-documented route for synthesizing acyl azides from their corresponding carboxylic acids is a two-step process.[1] The first step involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. The second step is a nucleophilic substitution reaction where the chloride is displaced by an azide ion.

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds, such as cinnamic acid and its p-methoxy derivative.[2][3][4]

Method 1, Part A: Synthesis of p-Methyl-cinnamoyl Chloride

This procedure details the conversion of p-methyl-cinnamic acid to its acyl chloride using thionyl chloride.[4][5]

-

Materials:

-

p-Methyl-cinnamic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or benzene[2]

-

Ice bath

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ fumes)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

In the three-neck flask, dissolve p-methyl-cinnamic acid in anhydrous dichloromethane.

-

Cool the solution in an ice bath with continuous stirring.

-

Add thionyl chloride dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Ensure the reaction temperature is maintained below 5°C.[4]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Attach the reflux condenser and heat the mixture to reflux (approx. 40°C for DCM, 70°C if using benzene) until the evolution of gas (HCl and SO₂) ceases.[2] The reaction progress can be monitored by the disappearance of the solid starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude p-methyl-cinnamoyl chloride, typically a crystalline solid or oil, can be used in the next step without further purification.

-

Method 1, Part B: Synthesis of this compound

This procedure describes the conversion of the intermediate acyl chloride to the final acyl azide product.[3][6]

-

Materials:

-

Crude p-methyl-cinnamoyl chloride from Part A

-

Sodium azide (NaN₃)

-

Acetone (anhydrous)

-

Water

-

Ice

-

-

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

-

Procedure:

-

Dissolve the crude p-methyl-cinnamoyl chloride in a minimal amount of anhydrous acetone.

-

In a separate container, prepare a solution of sodium azide in water.

-

With vigorous stirring, slowly add the aqueous sodium azide solution to the acetone solution of the acyl chloride. An alternative method involves the direct addition of sodium azide powder.[3] Maintain the temperature with an ice bath if necessary.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude this compound.[3]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any residual salts.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent mixture, such as petroleum ether and ethyl acetate.[3]

-

Alternative Pathway: Direct One-Pot Synthesis

An alternative, milder method allows for the direct conversion of carboxylic acids to acyl azides, avoiding the harsh conditions of acyl chloride formation. This one-pot synthesis offers high yields at room temperature.[7]

Experimental Protocol

-

Materials:

-

p-Methyl-cinnamic acid

-

Trichloroacetonitrile (Cl₃CCN)

-

Triphenylphosphine (Ph₃P)

-

Sodium azide (NaN₃)

-

Anhydrous acetone or acetonitrile

-

-

Procedure:

-

To a solution of p-methyl-cinnamic acid in anhydrous acetone, add triphenylphosphine, trichloroacetonitrile, and sodium azide.

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a short period.

-

Upon completion, the product can be isolated through standard workup procedures, such as filtration to remove byproducts and evaporation of the solvent.

-

Experimental Workflow Visualization

Caption: Workflow for the two-step synthesis of this compound.

Data Summary

The following table summarizes quantitative data from analogous reactions, which can serve as a benchmark for the synthesis of this compound.

| Reaction Step | Starting Material | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. M.P. (°C) of Product |

| Acyl Chloride Formation | Cinnamic Acid | Thionyl Chloride | - | Reflux | 5 | ~90% | 35-36 (Cinnamoyl Chloride) |

| p-Methoxycinnamic Acid | Thionyl Chloride | Benzene | 70 | - | - | - | |

| Acyl Azide Formation | Cinnamoyl Chloride | Sodium Azide | Acetone/Water | RT | - | - | 85-86 (Cinnamoyl Azide)[3] |

| Direct Synthesis | Various Carboxylic Acids | Cl₃CCN, Ph₃P, NaN₃ | Acetone | RT | 0.5-1 | 86-96% | - |

Characterization

The successful synthesis of this compound can be confirmed using standard spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The most telling evidence is the appearance of a strong, sharp absorption band characteristic of the azide (N₃) functional group, typically found in the range of 2120-2160 cm⁻¹.[3][6] The carbonyl (C=O) stretch of the acyl azide will also be present, usually around 1680-1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the overall structure, showing the characteristic signals for the aromatic protons, the vinyl protons of the cinnamoyl backbone, and the methyl group protons.

Safety Precautions

-

Thionyl Chloride (SOCl₂): This reagent is highly corrosive and reacts violently with water. It releases toxic and corrosive gases (HCl and SO₂) upon reaction. All manipulations must be performed in a well-ventilated fume hood.

-

Sodium Azide (NaN₃): Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic and explosive gas. Avoid contact with acids and heavy metals, as this can form explosive metal azides.

-

Acyl Azides: Organic azides are potentially explosive, especially when heated. It is crucial to handle this compound with care, avoid heating the dry solid, and use a safety shield during the reaction.

References

- 1. raco.cat [raco.cat]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinnamoyl chloride | 17082-09-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]

- 8. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

(E)-3-(4-methylphenyl)prop-2-enoyl azide properties

An In-depth Technical Guide on the Properties of (E)-3-(4-methylphenyl)prop-2-enoyl azide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for (E)-3-(4-methylphenyl)prop-2-enoyl azide is limited in publicly available literature. This guide has been compiled by synthesizing information from structurally related compounds, such as cinnamic acid derivatives and other acyl azides, alongside established chemical principles. Properties and potential activities are therefore presented as informed estimations.

Introduction

(E)-3-(4-methylphenyl)prop-2-enoyl azide is a derivative of cinnamic acid, a class of compounds known for a wide array of biological activities.[1][2][3] The introduction of the acyl azide functional group makes this molecule a versatile intermediate for chemical synthesis, particularly for the generation of isocyanates via the Curtius rearrangement, which can then be converted into amines, ureas, and carbamates.[4][5][6] This opens avenues for its use as a building block in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the inferred properties, synthesis, and potential biological applications of (E)-3-(4-methylphenyl)prop-2-enoyl azide.

Chemical and Physical Properties

The exact physical and chemical properties of (E)-3-(4-methylphenyl)prop-2-enoyl azide have not been extensively reported. However, based on the known properties of similar compounds like cinnamoyl azide and general acyl azides, the following properties can be anticipated.[7]

Table 1: Estimated Physicochemical Properties of (E)-3-(4-methylphenyl)prop-2-enoyl azide

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₀H₉N₃O | |

| Molecular Weight | 187.20 g/mol | |

| Appearance | Likely a colorless or pale yellow solid | Based on related acyl azides. |

| Melting Point | Expected to be a low-melting solid | Acyl azides can be unstable upon heating. |

| Solubility | Soluble in common organic solvents (e.g., acetone, acetonitrile, THF) | Insoluble in water. |

| Stability | Potentially unstable, especially to heat and shock.[4] | Acyl azides are energetic compounds.[4] |

Spectroscopic Properties

The spectroscopic characteristics of (E)-3-(4-methylphenyl)prop-2-enoyl azide can be predicted based on data from analogous cinnamoyl azides.[7]

Table 2: Predicted Spectroscopic Data for (E)-3-(4-methylphenyl)prop-2-enoyl azide

| Spectroscopy | Predicted Key Signals |

| Infrared (IR) | ~2100-2150 cm⁻¹ (strong, sharp azide asymmetric stretch)[8]; ~1680-1700 cm⁻¹ (strong carbonyl C=O stretch) |

| ¹H NMR | Signals corresponding to the vinyl protons, the aromatic protons of the 4-methylphenyl group, and the methyl protons. |

| ¹³C NMR | Signals for the carbonyl carbon, vinyl carbons, aromatic carbons, and the methyl carbon. |

| UV-Vis | Absorption bands in the UV region, characteristic of the cinnamoyl system.[7] |

Experimental Protocols

Synthesis of (E)-3-(4-methylphenyl)prop-2-enoyl azide

Acyl azides can be synthesized from the corresponding carboxylic acids or acyl chlorides.[9][10][11] A common and effective method is the reaction of the acyl chloride with sodium azide.

Protocol: Synthesis from (E)-3-(4-methylphenyl)prop-2-enoyl chloride

-

Preparation of the Acyl Chloride: (E)-3-(4-methylphenyl)prop-2-enoic acid is refluxed with an excess of thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM) until the reaction is complete (monitored by TLC). The excess SOCl₂ and solvent are removed under reduced pressure to yield the crude (E)-3-(4-methylphenyl)prop-2-enoyl chloride.

-

Formation of the Acyl Azide:

-

The crude acyl chloride is dissolved in a dry, aprotic solvent such as acetone or tetrahydrofuran (THF).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of sodium azide (NaN₃) in a minimal amount of water is added dropwise with vigorous stirring.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 1-2 hours.

-

The reaction is monitored by TLC for the disappearance of the acyl chloride.

-

Upon completion, the reaction mixture is diluted with cold water and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure at low temperature to afford the (E)-3-(4-methylphenyl)prop-2-enoyl azide.

-

Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and mechanical shock. All reactions should be performed in a well-ventilated fume hood.

Caption: Synthesis of (E)-3-(4-methylphenyl)prop-2-enoyl azide.

Chemical Reactivity: The Curtius Rearrangement

A key reaction of acyl azides is the Curtius rearrangement, where thermal or photochemical decomposition leads to the formation of an isocyanate with the loss of nitrogen gas.[4][5][6][12] This isocyanate is a valuable intermediate for synthesizing various nitrogen-containing compounds.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Curtius Rearrangement [organic-chemistry.org]

- 5. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]

- 10. Acyl azide - Wikipedia [en.wikipedia.org]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to p-Methyl-cinnamoyl Azide

CAS Number: 24186-38-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Methyl-cinnamoyl Azide, a versatile chemical intermediate with applications in organic synthesis. This document consolidates available data on its chemical properties, synthesis, and reactivity, with a focus on experimental details and potential applications for research and development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source/Comment |

| CAS Number | 24186-38-7 | [1] |

| Molecular Formula | C₁₀H₉N₃O | [1] |

| Molecular Weight | 187.20 g/mol | --- |

| Appearance | White Solid | [1] |

| Melting Point | Not reported. For the unsubstituted cinnamoyl azide, the melting point is 85 °C. A similar value is expected. | [2] |

| Boiling Point | Not reported. Likely to decompose upon heating. | General knowledge of acyl azides |

| Solubility | Expected to be soluble in common organic solvents like acetone, dichloromethane, and THF. | General knowledge of similar organic compounds |

Table 2: Spectroscopic Data of this compound (Predicted and from Related Compounds)

| Spectrum | Characteristic Peaks | Source/Comment |

| Infrared (IR) | ~2120 cm⁻¹ (strong, sharp) for the azide (-N₃) asymmetric stretch. ~1680-1700 cm⁻¹ for the carbonyl (C=O) stretch. | [2] |

| ¹H Nuclear Magnetic Resonance (NMR) | Predicted chemical shifts (CDCl₃): ~2.4 ppm (singlet, 3H, -CH₃), ~6.5-6.7 ppm (doublet, 1H, vinyl proton), ~7.2-7.5 ppm (multiplet, 4H, aromatic protons), ~7.6-7.8 ppm (doublet, 1H, vinyl proton). | Based on data for (E)-1-mesityl-3-(p-tolyl)prop-2-en-1-one.[3] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Predicted chemical shifts (CDCl₃): ~21 ppm (-CH₃), ~120-145 ppm (vinyl and aromatic carbons), ~170 ppm (carbonyl carbon). | Based on data for (E)-1-mesityl-3-(p-tolyl)prop-2-en-1-one.[3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a two-step process starting from p-methylcinnamic acid. The general methodology for the synthesis of substituted cinnamoyl azides involves the conversion of the corresponding cinnamic acid to its acyl chloride, followed by reaction with an azide salt.[2]

Synthesis of p-Methyl-cinnamoyl Chloride

Reaction: p-Methylcinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form p-methylcinnamoyl chloride.

Experimental Protocol (General Procedure):

-

To a solution of p-methylcinnamic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and refluxed for a period to ensure complete conversion.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude p-methylcinnamoyl chloride, which can be used in the next step without further purification.

Synthesis of this compound

Reaction: The freshly prepared p-methylcinnamoyl chloride is reacted with an azide salt, typically sodium azide (NaN₃), to yield this compound.

Experimental Protocol (General Procedure):

-

Dissolve the crude p-methylcinnamoyl chloride in a suitable solvent such as acetone or a biphasic system of water and an organic solvent.

-

Cool the solution to 0 °C and add a solution of sodium azide in water dropwise with vigorous stirring.

-

The reaction is typically stirred at low temperature for a few hours.

-

The product is then extracted with an organic solvent, and the organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated under reduced pressure to afford this compound.

Reactivity and Applications

The primary reactivity of this compound is centered around the acyl azide functionality, which is a precursor to a highly reactive nitrene intermediate upon thermal or photochemical activation. This reactivity is harnessed in several important organic transformations.

Curtius Rearrangement

The most significant reaction of acyl azides is the Curtius rearrangement. Upon heating, this compound is expected to undergo rearrangement to form the corresponding isocyanate with the loss of nitrogen gas. The resulting p-methylcinnamoyl isocyanate is a versatile intermediate that can be trapped with various nucleophiles.

Experimental Protocol (General Procedure for Curtius Rearrangement and Trapping):

-

A solution of this compound in an inert, high-boiling solvent (e.g., toluene, dioxane) is heated to reflux.

-

The progress of the reaction is monitored by the evolution of nitrogen gas.

-

To trap the in situ generated isocyanate, a nucleophile (e.g., an alcohol for carbamate formation, an amine for urea formation, or water for amine formation via a carbamic acid intermediate) is added to the reaction mixture.

-

After the reaction is complete, the product is isolated by standard workup procedures.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of p-Methyl-cinnamoyl Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive structure elucidation of p-Methyl-cinnamoyl Azide, a molecule of interest in organic synthesis and potential pharmaceutical applications. Through a meticulous combination of spectroscopic analysis and established synthetic protocols, this document provides a foundational understanding of its molecular framework. The presented data, experimental procedures, and logical workflows are intended to serve as a crucial resource for researchers engaged in related fields.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available p-methyl-cinnamic acid. The initial step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by the introduction of the azide functionality.

Experimental Protocol: Synthesis of p-Methyl-cinnamoyl Chloride

A solution of p-methyl-cinnamic acid in a suitable anhydrous solvent, such as dichloromethane or benzene, is treated with a chlorinating agent, commonly thionyl chloride (SOCl₂) or oxalyl chloride. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the conversion. The progress of the reaction can be monitored by the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO₂). Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude p-methyl-cinnamoyl chloride, which can be used in the subsequent step without further purification.

Experimental Protocol: Synthesis of this compound

The crude p-methyl-cinnamoyl chloride is dissolved in an anhydrous aprotic solvent, such as acetone or tetrahydrofuran (THF). A solution of sodium azide (NaN₃) in a minimal amount of water or an organic solvent is then added dropwise to the acyl chloride solution at a reduced temperature (typically 0-5 °C) to control the exothermic reaction. The reaction mixture is stirred for a specified period, allowing for the nucleophilic substitution of the chloride by the azide ion. After the reaction is complete, the mixture is typically poured into cold water, and the resulting solid precipitate of this compound is collected by filtration, washed with water, and dried under vacuum.

Spectroscopic Characterization and Data Analysis

The definitive structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-α (vinylic) |

| ~7.4 | d | 2H | Ar-H (ortho to vinyl) |

| ~7.2 | d | 2H | Ar-H (meta to vinyl) |

| ~6.5 | d | 1H | H-β (vinylic) |

| ~2.4 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 | C=O (azide) |

| ~145 | Ar-C (ipso to vinyl) |

| ~142 | C-β (vinylic) |

| ~131 | Ar-C (para to vinyl) |

| ~130 | Ar-CH (ortho to vinyl) |

| ~129 | Ar-CH (meta to vinyl) |

| ~120 | C-α (vinylic) |

| ~21 | -CH₃ |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The most characteristic absorption band for an acyl azide is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide group (-N₃), which typically appears in the region of 2100-2200 cm⁻¹.[1][2][3] Other significant peaks include the carbonyl (C=O) stretch of the acyl azide and the C=C stretching of the vinyl group and the aromatic ring.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2140 | Strong, Sharp | -N₃ (azide) asymmetric stretch |

| ~1680 | Strong | C=O (acyl azide) stretch |

| ~1625 | Medium | C=C (vinylic) stretch |

| ~1600, ~1490 | Medium-Weak | C=C (aromatic) stretch |

| ~980 | Strong | =C-H (trans-vinylic) bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₉N₃O), the expected molecular weight is approximately 187.20 g/mol .[4] The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 187. A characteristic fragmentation pattern for acyl azides involves the loss of a nitrogen molecule (N₂), leading to the formation of an isocyanate intermediate.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 187 | Molecular ion [M]⁺ |

| 159 | [M - N₂]⁺ (Isocyanate fragment) |

| 131 | [M - N₂ - CO]⁺ |

| 116 | [C₉H₈]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ |

Workflow and Logical Relationships

The structure elucidation process follows a logical workflow, beginning with the synthesis of the target compound and culminating in its comprehensive spectroscopic characterization.

Caption: Synthesis and Spectroscopic Analysis Workflow.

The Curtius Rearrangement: A Key Reaction Pathway

This compound serves as a precursor for the Curtius rearrangement, a thermally or photochemically induced reaction that converts an acyl azide to an isocyanate with the loss of nitrogen gas.[5][6] This rearrangement is a powerful tool in organic synthesis for the preparation of amines, urethanes, and ureas. The isocyanate intermediate can be trapped by various nucleophiles.

Caption: The Curtius Rearrangement Pathway.

This guide provides a comprehensive overview of the essential data and methodologies required for the robust structure elucidation of this compound. The detailed protocols and tabulated spectral data serve as a practical reference for researchers, facilitating further investigation and application of this versatile chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H9N3O | CID 11217683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 2g | forenap [forenap.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of p-Methyl-cinnamoyl Azide: A Technical Overview

This guide provides a detailed analysis of the spectroscopic characteristics of p-Methyl-cinnamoyl Azide, a compound of interest in organic synthesis. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines reported data for structurally similar compounds with established principles of spectroscopic interpretation to present a comprehensive profile. The methodologies for its synthesis and subsequent analysis are also detailed.

Molecular Structure and Properties

-

IUPAC Name: (2E)-3-(4-methylphenyl)prop-2-enoyl azide

-

Molecular Formula: C₁₀H₉N₃O[1]

-

Molecular Weight: 187.20 g/mol [1]

-

Appearance: Expected to be a solid, likely white to pale yellow, based on related cinnamoyl derivatives.[2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analogous compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | d | 1H | H-α (vinylic) |

| ~7.4 - 7.5 | d | 2H | H-2, H-6 (aromatic) |

| ~7.2 - 7.3 | d | 2H | H-3, H-5 (aromatic) |

| ~6.4 - 6.5 | d | 1H | H-β (vinylic) |

| 2.3 - 2.4 | s | 3H | -CH₃ (methyl) |

Solvent: CDCl₃. The chemical shifts are estimations based on data for methyl 4-methylcinnamate and other cinnamoyl derivatives.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | C=O (carbonyl) |

| ~145 - 150 | C-β (vinylic) |

| ~140 - 145 | C-4 (aromatic, substituted) |

| ~130 - 135 | C-1 (aromatic, substituted) |

| ~129 - 130 | C-3, C-5 (aromatic) |

| ~128 - 129 | C-2, C-6 (aromatic) |

| ~115 - 120 | C-α (vinylic) |

| ~21 - 22 | -CH₃ (methyl) |

Solvent: CDCl₃. The chemical shifts are estimations based on data for related cinnamate compounds.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2120 - 2160 | N₃ stretch (characteristic strong band for azides)[3][4] |

| ~1680 - 1700 | C=O stretch (conjugated acyl azide) |

| ~1620 - 1640 | C=C stretch (alkene) |

| ~1600, ~1510 | C=C stretch (aromatic) |

| ~970 - 990 | =C-H bend (trans-alkene) |

The azide stretching frequency is a key diagnostic peak and is expected to be prominent.[3][4]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment Ion | Notes |

| 187 | [M]⁺ (Molecular Ion) | The parent ion corresponding to C₁₀H₉N₃O. |

| 159 | [M - N₂]⁺ | Loss of a molecule of nitrogen is a characteristic primary fragmentation pathway for azides, leading to a nitrene intermediate which may rearrange.[5] |

| 131 | [M - N₂ - CO]⁺ or [p-methylstyryl]⁺ | Subsequent loss of carbon monoxide from the [M - N₂]⁺ fragment. |

| 117 | [p-tolyl]⁺ | Cleavage of the propenoyl side chain. |

| 91 | [Tropylium ion]⁺ | A common rearrangement product for toluene and its derivatives. |

Ionization Method: Electron Ionization (EI). Fragmentation patterns for aryl azides can be complex.[5]

Experimental Protocols

The following section outlines the probable synthetic route and methods for spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis is typically a two-step process starting from p-methyl-cinnamic acid:

-

Formation of p-Methyl-cinnamoyl Chloride:

-

p-Methyl-cinnamic acid is dissolved in a suitable inert solvent such as dichloromethane (DCM) or toluene.

-

An excess of a chlorinating agent, commonly thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise at 0 °C.[6]

-

A catalytic amount of N,N-dimethylformamide (DMF) may be added if oxalyl chloride is used.

-

The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the completion of the reaction.

-

The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude p-methyl-cinnamoyl chloride, which is often used in the next step without further purification.

-

-

Formation of this compound:

-

The crude p-methyl-cinnamoyl chloride is dissolved in a polar aprotic solvent like acetone or tetrahydrofuran (THF).

-

A solution of sodium azide (NaN₃) in water is added dropwise to the solution of the acyl chloride at 0 °C with vigorous stirring.

-

The reaction is typically rapid. After addition, the mixture is stirred for an additional 1-2 hours at room temperature.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the this compound.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry (MS): Mass spectral data would be collected on a mass spectrometer, likely using electron ionization (EI) to observe the fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.

Visualized Experimental Workflow

Caption: Synthetic and analytical workflow for this compound.

References

- 1. This compound | C10H9N3O | CID 11217683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Cinnamoyl Azides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamoyl azides represent a fascinating and historically significant class of organic compounds. As derivatives of cinnamic acid, a naturally occurring aromatic acid, they possess a unique combination of a reactive azide functional group and a conjugated cinnamoyl scaffold. This structure has made them valuable intermediates in organic synthesis and versatile tools in chemical biology and drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of cinnamoyl azides, with a focus on experimental details and their relevance to researchers in the chemical and biomedical sciences.

Discovery and Historical Context: The Curtius Rearrangement

The story of cinnamoyl azides is intrinsically linked to the discovery of the Curtius rearrangement , a cornerstone reaction in organic chemistry. In the 1890s, German chemist Theodor Curtius reported that acyl azides, when heated, undergo a rearrangement to form isocyanates with the loss of nitrogen gas.[1][2][3] This reaction provided a new and versatile method for the conversion of carboxylic acids to amines and their derivatives.

While Curtius's initial work focused on simpler aliphatic and aromatic acyl azides, the application of this reaction to α,β-unsaturated systems like cinnamoyl chloride to form cinnamoyl azide soon followed. Though a singular "discovery" paper for cinnamoyl azide is not readily identifiable in the early literature, its synthesis falls under the general principles established by Curtius. The reaction of cinnamoyl chloride with an azide salt, such as sodium azide, provides a straightforward route to this reactive intermediate.

The Curtius rearrangement of cinnamoyl azide itself leads to the formation of cinnamoyl isocyanate, a highly reactive species that can be trapped with various nucleophiles to generate a range of cinnamoyl derivatives, including ureas, carbamates, and amides. This reactivity forms the basis of many of the synthetic applications of cinnamoyl azides.

Synthesis of Cinnamoyl Azides: Experimental Protocols

The synthesis of cinnamoyl azides is typically a two-step process starting from cinnamic acid. The first step involves the conversion of the carboxylic acid to a more reactive acylating agent, most commonly cinnamoyl chloride. The subsequent reaction with an azide source then yields the desired cinnamoyl azide.

Synthesis of trans-Cinnamoyl Chloride

trans-Cinnamoyl chloride is a common precursor for the synthesis of trans-cinnamoyl azide. A typical laboratory-scale procedure is as follows:

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place trans-cinnamic acid.

-

Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents).

-

Gently heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-2 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases. The reaction progress can be monitored by the dissolution of the solid cinnamic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude trans-cinnamoyl chloride, a pale yellow solid or oil, can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Synthesis of trans-Cinnamoyl Azide

The conversion of trans-cinnamoyl chloride to trans-cinnamoyl azide is achieved by nucleophilic acyl substitution with an azide salt.

Methodology:

-

Dissolve the crude or purified trans-cinnamoyl chloride in a suitable anhydrous solvent, such as acetone or tetrahydrofuran (THF), in a round-bottom flask.

-

Cool the solution in an ice bath to 0°C.

-

In a separate flask, prepare a solution of sodium azide (NaN₃) in a minimal amount of water or, if using an organic solvent, a suspension of NaN₃.

-

Slowly add the sodium azide solution/suspension to the stirred solution of cinnamoyl chloride at 0°C.

-

Allow the reaction mixture to stir at 0°C for 1-2 hours and then at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the mixture into a larger volume of ice-cold water to precipitate the product.

-

Collect the solid trans-cinnamoyl azide by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or petroleum ether/ethyl acetate.

Physicochemical Properties and Characterization Data

trans-Cinnamoyl azide is a crystalline solid at room temperature. Its properties are summarized in the table below. Due to the potential for thermal decomposition, it should be handled with care and stored at low temperatures.

Table 1: Physicochemical and Spectroscopic Data for trans-Cinnamoyl Azide and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | UV-Vis (λmax, nm) (ε, M⁻¹cm⁻¹) | IR (ν, cm⁻¹) |

| trans-Cinnamoyl Azide | C₉H₇N₃O | 173.17 | 85-86 | 333 (500), 214 (10780) | ~2120 (N₃ stretch) |

| p-Chloro-trans-cinnamoyl Azide | C₉H₆ClN₃O | 207.62 | 138-139 | 346 (70), 250 (1380) | ~2120 (N₃ stretch) |

| p-Nitro-trans-cinnamoyl Azide | C₉H₆N₄O₃ | 218.17 | 117 | Not Reported | ~2120 (N₃ stretch) |

Note: Spectroscopic data can vary depending on the solvent and instrumentation. The IR stretching frequency for the azide group is a characteristic and strong absorption.

While experimental ¹H and ¹³C NMR data for the parent trans-cinnamoyl azide are not widely published, the expected chemical shifts can be predicted based on the structure and data from related compounds. The protons of the vinyl group would appear as doublets with a large coupling constant (~16 Hz) characteristic of a trans configuration. The aromatic protons would resonate in the downfield region. In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal, followed by the carbons of the aromatic ring and the vinyl group.

Key Reactions and Mechanistic Insights

The chemical reactivity of cinnamoyl azides is dominated by two main features: the Curtius rearrangement of the acyl azide and cycloaddition reactions involving the azide group.

The Curtius Rearrangement

As previously mentioned, the thermal or photochemical decomposition of cinnamoyl azide leads to the formation of cinnamoyl isocyanate via the Curtius rearrangement. The generally accepted mechanism is a concerted process where the cinnamoyl group migrates to the nitrogen atom with simultaneous expulsion of dinitrogen gas.

Caption: The concerted mechanism of the Curtius rearrangement.

Cycloaddition Reactions

The azide group in cinnamoyl azides can participate in [3+2] cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This reaction allows for the efficient and specific formation of a stable triazole ring, linking the cinnamoyl moiety to another molecule containing an alkyne group. This has proven to be a powerful tool for bioconjugation and materials science.

Caption: The CuAAC "click" reaction of a cinnamoyl azide.

Applications in Research and Drug Development

The unique properties of cinnamoyl azides have led to their use in a variety of scientific disciplines, particularly in the fields of medicinal chemistry and chemical biology.

Synthesis of Bioactive Molecules

Cinnamoyl derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][5][6] The cinnamoyl azide serves as a versatile precursor for the synthesis of a wide range of these derivatives. For example, the isocyanate generated from the Curtius rearrangement can react with various amines to produce a library of cinnamoyl ureas for structure-activity relationship (SAR) studies.

Bioorthogonal Chemistry and Chemical Probes

The ability of the azide group to undergo "click" chemistry has made cinnamoyl azides valuable as bioorthogonal reporters.[7] A cinnamoyl azide can be incorporated into a larger molecule, which is then introduced into a biological system. Subsequent reaction with a fluorescent or affinity-tagged alkyne allows for the visualization or isolation of the target molecule.[8]

Caption: Workflow for bioorthogonal labeling using a cinnamoyl azide probe.

Photoaffinity Labeling

Aryl azides are well-known photoaffinity labels.[9][10] Upon irradiation with UV light, they form highly reactive nitrenes that can covalently bind to nearby molecules, including the active sites of enzymes or receptors. While less common than simple aryl azides, cinnamoyl azides with their extended conjugation could potentially be used as photoreactive probes to identify the binding partners of cinnamoyl-based bioactive compounds.

Conclusion

From their theoretical conception within the framework of the Curtius rearrangement to their modern applications in click chemistry and drug discovery, cinnamoyl azides have proven to be a valuable class of chemical entities. Their straightforward synthesis and versatile reactivity make them accessible tools for a wide range of researchers. As the fields of chemical biology and medicinal chemistry continue to evolve, the unique properties of cinnamoyl azides are likely to be exploited in new and innovative ways, furthering our understanding of biological processes and aiding in the development of novel therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Chemical Stability and Storage of p-Methyl-cinnamoyl Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and appropriate storage conditions for p-Methyl-cinnamoyl Azide. The information presented herein is intended to ensure the safe handling, storage, and use of this compound in a laboratory setting, thereby preserving its integrity for research and development applications. This document details the compound's inherent stability characteristics, decomposition pathways, and recommended experimental protocols for its synthesis and handling.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C₁₀H₉N₃O. As an acyl azide, it is characterized by the presence of a reactive azide functional group attached to a carbonyl group, which in turn is part of a larger p-methyl-cinnamoyl scaffold.

| Property | Value |

| Chemical Name | (2E)-3-(4-methylphenyl)prop-2-enoyl azide |

| Synonyms | This compound |

| CAS Number | 24186-38-7 |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| Appearance | White solid (typical) |

Chemical Stability and Hazards

Organic azides, particularly acyl azides, are high-energy molecules and should be handled with caution due to their potential for explosive decomposition. The stability of this compound is influenced by several factors, including temperature, light, and the presence of incompatible materials.

Photochemical Stability: Acyl azides can be sensitive to light. Photolytic decomposition can lead to the formation of highly reactive nitrene intermediates. It is therefore recommended to store and handle this compound in the absence of direct light.

Incompatible Materials: this compound should be stored away from strong acids, bases, and reducing agents, as these can catalyze its decomposition. Contact with metals should also be avoided, as some metal azides are highly explosive.

General Handling Precautions: Due to its potential as an energetic material, this compound should always be handled in a well-ventilated fume hood, behind a safety shield.[3] Personal protective equipment, including safety glasses, a lab coat, and appropriate gloves, must be worn.[3] It is prudent to work with the smallest quantities necessary for the experiment.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity and ensure the safety of this compound. Based on general guidelines for energetic compounds and chemical supplier recommendations, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration is recommended for long-term storage. | To minimize the rate of thermal decomposition. |

| Light | Store in an amber vial or a light-blocking container. | To prevent photochemical decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To prevent reaction with atmospheric moisture and oxygen. |

| Container | Use a tightly sealed container made of a compatible material (e.g., glass). Avoid metal containers or closures. | To prevent contamination and potential reactions. |

| Location | Store in a designated, well-ventilated area away from incompatible materials. | To ensure safety and prevent accidental reactions. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically proceeds via the reaction of p-methyl-cinnamoyl chloride with an azide salt, such as sodium azide. This is a standard method for the preparation of acyl azides.[4]

Materials:

-

p-Methyl-cinnamoyl chloride

-

Sodium azide (NaN₃)

-

Acetone (anhydrous)

-

Ice-water bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-methyl-cinnamoyl chloride in anhydrous acetone.

-

Cool the solution in an ice-water bath.

-

Slowly add a stoichiometric amount of sodium azide to the cooled, stirring solution. The addition should be done in small portions to control the reaction exotherm.

-

Continue stirring the reaction mixture at 0-5 °C for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product.

-

The solid this compound is then collected by filtration, washed with cold water, and dried under vacuum.

Safety Note: This synthesis should be performed with extreme caution in a fume hood and behind a blast shield. Sodium azide is highly toxic and explosive.

Stability Testing Protocol (Conceptual)

A comprehensive stability testing protocol for this compound would involve subjecting the compound to various stress conditions and analyzing for degradation over time. This protocol is based on general principles for stability testing of energetic materials.

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

-

Differential Scanning Calorimetry (DSC) instrument.

-

Thermogravimetric Analysis (TGA) instrument.

-

Controlled environment chambers (for temperature and humidity).

-

Photostability chamber.

Procedure:

-

Initial Characterization: Analyze a freshly prepared and purified sample of this compound by HPLC to determine its initial purity and establish a reference chromatogram. Perform DSC and TGA to determine its melting point and decomposition temperature.

-

Long-Term Stability Study: Store samples of the azide at recommended storage conditions (e.g., 5 °C in the dark) and at ambient temperature (e.g., 25 °C / 60% RH). Withdraw aliquots at predetermined time points (e.g., 1, 3, 6, 12 months) and analyze by HPLC to quantify the remaining parent compound and identify any degradation products.

-

Accelerated Stability Study: Store samples at elevated temperatures (e.g., 40 °C / 75% RH). Analyze aliquots at shorter time intervals (e.g., 1, 2, 4, 6 weeks) by HPLC. The data can be used to predict the shelf-life under normal storage conditions.

-

Photostability Study: Expose a sample to a controlled light source (e.g., xenon lamp) in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions. Analyze both samples by HPLC to assess the extent of photodegradation.

-

Forced Degradation Studies: Subject the azide to harsh conditions (e.g., strong acid, strong base, oxidizing agent, high heat) to intentionally induce degradation. This helps to identify potential degradation products and establish the degradation pathways.

Visualizations

Logical Workflow for Safe Handling and Storage

Caption: Logical workflow for the safe handling and storage of this compound.

Decomposition Pathway via Curtius Rearrangement

Caption: Thermal decomposition of this compound via the Curtius rearrangement.

References

An In-depth Technical Guide to the Solubility of p-Methyl-cinnamoyl Azide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-Methyl-cinnamoyl Azide, a compound of interest in organic synthesis and potential drug development scaffolds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility, alongside a framework for data presentation and a theoretical basis for solubility prediction.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₀H₉N₃O. It belongs to the class of cinnamoyl azides, which are characterized by a cinnamoyl group attached to an azide moiety. These compounds are valuable intermediates in organic synthesis, particularly in the preparation of various nitrogen-containing heterocycles through Curtius rearrangement and cycloaddition reactions. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, and application in subsequent chemical transformations.

Predicted Solubility Profile

In the absence of specific experimental data, the principle of "like dissolves like" can be used to predict the general solubility of this compound. The molecule possesses both polar (azide and carbonyl groups) and non-polar (phenyl ring and methyl group) regions.

-

Polar Solvents: The presence of the carbonyl and azide groups suggests that this compound will exhibit some solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. The lone pairs on the oxygen and nitrogen atoms can act as hydrogen bond acceptors, potentially leading to solubility in polar protic solvents like alcohols (e.g., ethanol, methanol), although the non-polar part of the molecule may limit this.

-

Non-polar Solvents: The aromatic ring and the methyl group contribute to the non-polar character of the molecule. Therefore, it is expected to have some degree of solubility in non-polar solvents like toluene, hexane, and diethyl ether.

A logical workflow for assessing the solubility of a new compound is presented below.

Caption: Workflow for Solubility Assessment.

Quantitative Solubility Data

The following table provides a structured format for presenting experimentally determined solubility data for this compound in various organic solvents at a standard temperature (e.g., 25 °C). This table is intended to be populated by researchers following the experimental protocols outlined in the subsequent section.

| Organic Solvent | Chemical Class | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Polar Aprotic Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Data to be determined | Data to be determined | |

| N,N-Dimethylformamide (DMF) | Amide | 6.4 | Data to be determined | Data to be determined | |

| Acetone | Ketone | 5.1 | Data to be determined | Data to be determined | |

| Acetonitrile | Nitrile | 5.8 | Data to be determined | Data to be determined | |

| Polar Protic Solvents | |||||

| Methanol | Alcohol | 5.1 | Data to be determined | Data to be determined | |

| Ethanol | Alcohol | 4.3 | Data to be determined | Data to be determined | |

| Isopropanol | Alcohol | 3.9 | Data to be determined | Data to be determined | |

| Non-polar Solvents | |||||

| Toluene | Aromatic Hydrocarbon | 2.4 | Data to be determined | Data to be determined | |

| Dichloromethane | Halogenated Hydrocarbon | 3.1 | Data to be determined | Data to be determined | |

| Diethyl Ether | Ether | 2.8 | Data to be determined | Data to be determined | |

| Hexane | Aliphatic Hydrocarbon | 0.1 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

Caption: Shake-Flask Method Workflow.

4.3. Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as UV-Vis spectrophotometry (by creating a standard curve of absorbance vs. concentration) or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

4.4. Safety Precautions

-

Organic azides can be energetic and potentially explosive, especially upon heating or shock. Handle this compound with appropriate care in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is not yet available, the provided experimental protocol for the shake-flask method offers a robust approach for researchers to generate reliable solubility data. The structured data table and the theoretical predictions based on molecular structure will aid in the systematic investigation and application of this compound in various research and development endeavors.

Potential Research Areas for p-Methyl-cinnamoyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methyl-cinnamoyl azide is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its reactivity, primarily driven by the acyl azide functionality, opens avenues for the creation of a diverse range of molecular scaffolds. This technical guide explores the synthesis, key reactions, and potential research applications of this compound, providing detailed experimental protocols and highlighting areas ripe for further investigation. The core utility of this compound lies in its ability to undergo the Curtius rearrangement, generating an isocyanate intermediate that can be trapped with various nucleophiles to yield valuable organic molecules, including amines, carbamates, and ureas. Furthermore, the vinyl azide character of the parent compound and its derivatives suggests possibilities for cycloaddition reactions, leading to the synthesis of novel heterocyclic systems. This guide aims to serve as a comprehensive resource for researchers looking to leverage the synthetic potential of this compound in drug discovery and materials science.

Introduction

This compound, with the chemical formula C10H9N3O, is an organic compound that belongs to the class of acyl azides.[1] These compounds are characterized by the presence of the -CON3 functional group. The primary interest in this compound stems from its utility as a precursor in the Curtius rearrangement, a powerful transformation for the synthesis of amines and their derivatives with one less carbon atom than the starting carboxylic acid.[2] The presence of the p-methylphenyl group can influence the electronic properties and steric hindrance of the molecule, potentially modulating its reactivity and the properties of its derivatives. This guide will delve into the synthesis of this compound and explore its application in generating diverse chemical entities with potential biological activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of p-methylcinnamic acid, followed by its conversion to an acyl chloride, and finally, the reaction with an azide salt.

Synthesis of p-Methylcinnamic Acid

p-Methylcinnamic acid can be synthesized via a Knoevenagel condensation reaction between p-tolualdehyde and malonic acid, using a base as a catalyst.[3]

Experimental Protocol:

-

Reagents: p-Tolualdehyde, malonic acid, pyridine, piperidine.

-

Procedure:

-

In a round-bottom flask, dissolve p-tolualdehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.[3]

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain p-methylcinnamic acid.

-

The crude product can be recrystallized from ethanol to afford pure p-methylcinnamic acid.[4]

-

Synthesis of p-Methyl-cinnamoyl Chloride

The carboxylic acid is then converted to the more reactive acyl chloride.

Experimental Protocol:

-

Reagents: p-Methylcinnamic acid, thionyl chloride (SOCl2), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend p-methylcinnamic acid in an excess of thionyl chloride.

-

Add a few drops of DMF as a catalyst.[5]

-

Heat the mixture at reflux for 2-3 hours until the evolution of HCl and SO2 gases ceases.

-

Distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude p-methyl-cinnamoyl chloride can be used in the next step without further purification.

-

Synthesis of this compound

The final step involves the reaction of the acyl chloride with an azide salt.

Experimental Protocol:

-

Reagents: p-Methyl-cinnamoyl chloride, sodium azide (NaN3), acetone, water.

-

Procedure:

-

Dissolve p-methyl-cinnamoyl chloride in acetone and cool the solution to 0 °C in an ice bath.

-

Separately, dissolve sodium azide (1.2 eq) in a minimal amount of water and add it dropwise to the cooled acetone solution of the acyl chloride with vigorous stirring.[6]

-

Continue stirring at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into a large volume of ice-water to precipitate the this compound.

-

Filter the white solid, wash with cold water, and dry it carefully under vacuum at a low temperature. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat and friction.

-

Physicochemical and Spectral Data

The following table summarizes the key physicochemical and expected spectral data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C10H9N3O | [1] |

| Molecular Weight | 187.20 g/mol | [1] |

| Appearance | White solid | [1] |

| CAS Number | 24186-38-7 | [1] |

| ¹H NMR (CDCl₃, ppm) | δ 7.6-7.2 (m, 5H, Ar-H and C=CH-CO), δ 6.4 (d, 1H, Ar-CH=C), δ 2.4 (s, 3H, CH₃) | [7][8] |

| ¹³C NMR (CDCl₃, ppm) | δ ~170 (C=O), δ ~145-125 (Ar-C and C=C), δ ~21 (CH₃) | [7][8] |

| IR (KBr, cm⁻¹) | ~2140 (N₃ stretch), ~1680 (C=O stretch), ~1600 (C=C stretch) | [9] |

| Mass Spec. (EI, m/z) | 187 [M]⁺, 159 [M-N₂]⁺, 131 [M-N₂-CO]⁺ | [10] |

Note: The NMR data are estimations based on similar cinnamoyl compounds. Actual values may vary.

Potential Research Areas and Applications

The synthetic versatility of this compound makes it a valuable tool in several research areas.

Curtius Rearrangement and Synthesis of Bioactive Molecules

The most prominent reaction of this compound is the Curtius rearrangement, which proceeds through a highly reactive isocyanate intermediate. This intermediate can be trapped by various nucleophiles to synthesize a range of compounds.[2][11][12]

Experimental Protocol (General for Curtius Rearrangement):

-

Reagents: this compound, inert solvent (e.g., toluene, benzene), nucleophile (e.g., water, alcohol, amine).

-

Procedure:

-

Dissolve this compound in an inert, dry solvent.

-

Heat the solution to reflux (typically 80-110 °C) to induce the rearrangement to p-methyl-cinnamoyl isocyanate with the evolution of nitrogen gas.[1]

-

After the evolution of gas ceases, cool the reaction mixture.

-

Add the desired nucleophile (e.g., an alcohol for carbamate synthesis, an amine for urea synthesis).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The product can be isolated by standard workup procedures, such as extraction and chromatography.

-

This pathway allows for the synthesis of:

-

Primary Amines: By trapping the isocyanate with water, followed by decarboxylation.

-

Carbamates: By reacting the isocyanate with alcohols.[13][14][15] These can serve as protecting groups or as bioactive molecules themselves.

-

Ureas: By reacting the isocyanate with primary or secondary amines.[15][16][17] Urea derivatives are known to exhibit a wide range of biological activities.

References

- 1. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 2. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometric study of aliphatic alpha-carbonyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of New Cinnamoyl-Amino Acid Conjugates and in Vitro Cytotoxicity and Genotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of new cinnamoyl-amino acid conjugates and in vitro cytotoxicity and genotoxicity studies [openaccess.marmara.edu.tr]

- 13. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 14. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 15. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]

- 16. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 17. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Polymer Modification using p-Methyl-cinnamoyl Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methyl-cinnamoyl azide is a chemical compound with potential applications in polymer modification.[1][2] Its structure combines a cinnamoyl group, known for its photocrosslinking capabilities, and an azide group, which can undergo thermal or photochemical decomposition to form a highly reactive nitrene intermediate.[1][3] This dual functionality makes it a versatile tool for crosslinking and functionalizing a wide range of polymers.

The cinnamoyl moiety can participate in [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of cyclobutane rings and subsequent polymer crosslinking.[3][4] This photoreactivity is reversible, with different wavelengths of UV light promoting either crosslinking or cleavage of the cyclobutane rings.[3]

The azide group, on the other hand, can be activated by heat or UV light to release nitrogen gas and generate a nitrene.[1][5] This nitrene is a highly reactive species capable of inserting into C-H bonds, C=C bonds, and other functional groups present in a polymer backbone, leading to covalent crosslinking or surface modification.[5][6]

These modification strategies can significantly alter the physicochemical properties of polymers, including their mechanical strength, thermal stability, solubility, and surface characteristics. Such modifications are of great interest in various fields, including the development of biomaterials, drug delivery systems, and advanced functional materials.[7][8]

Synthesis of this compound

A general and effective method for synthesizing cinnamoyl azides involves a two-step process starting from the corresponding cinnamic acid.[9][10]

Protocol 2.1: Synthesis of p-Methyl-cinnamoyl Chloride [10]

-

In a three-neck flask under magnetic stirring, dissolve 1 gram of p-methyl-cinnamic acid in 10 mL of dichloromethane at room temperature.

-

Cool the solution in an ice bath.

-

Slowly add 5 mL of thionyl chloride dropwise over 30 minutes, ensuring the temperature remains low.

-

After the initial addition, add another 3 mL of thionyl chloride over 15 minutes to ensure complete conversion to the acid chloride.

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the excess thionyl chloride and solvent can be removed under reduced pressure to yield p-methyl-cinnamoyl chloride.

Protocol 2.2: Synthesis of this compound [9]

-

Dissolve the synthesized p-methyl-cinnamoyl chloride in a suitable solvent like acetone.

-

In a separate flask, prepare a solution of sodium azide in water.

-

Slowly add the sodium azide solution to the p-methyl-cinnamoyl chloride solution while stirring vigorously at a low temperature (e.g., in an ice bath).

-

Continue stirring for a few hours to allow the reaction to complete.

-

Pour the reaction mixture into ice water to precipitate the this compound.

-

Filter the precipitate, wash it with cold water, and dry it under vacuum.

Safety Note: Organic azides can be explosive, especially when heated or subjected to shock. Handle with extreme care and use appropriate safety precautions, including a safety shield.

Polymer Modification Protocols

The following are generalized protocols for modifying polymers with this compound. The specific conditions, such as solvent, temperature, and reaction time, will need to be optimized for the particular polymer being modified.

Photocrosslinking via the Cinnamoyl Group

This method is suitable for polymers that are soluble and can be cast into films or coatings.

Protocol 3.1.1: Functionalization of Hydroxyl-Containing Polymers

-

Dissolve the hydroxyl-terminated polymer (e.g., polyvinyl alcohol, hydroxyl-terminated polybutadiene) in a suitable dry solvent (e.g., THF, DMF).[11]

-

Add an appropriate amount of this compound to the polymer solution. The molar ratio of azide to hydroxyl groups will determine the degree of functionalization.

-

If necessary, add a non-nucleophilic base (e.g., pyridine) to catalyze the reaction.

-

Stir the reaction mixture at room temperature or slightly elevated temperatures until the desired degree of functionalization is achieved. Monitor the reaction using FTIR by observing the appearance of the azide peak (~2130 cm⁻¹) and the ester carbonyl peak (~1720 cm⁻¹).

-

Precipitate the functionalized polymer in a non-solvent (e.g., methanol, water) to remove unreacted this compound and other reagents.

-

Dry the polymer under vacuum.

-

Dissolve the functionalized polymer in a suitable solvent and cast a thin film on a substrate.

-

Expose the film to UV radiation (typically > 260 nm) to induce photocrosslinking.[3] The exposure time will depend on the intensity of the UV source and the desired degree of crosslinking.

Thermal Crosslinking via the Azide Group

This method is applicable to a wide range of polymers and can be performed in solution or in the melt phase.

Protocol 3.2.1: Crosslinking in Solution

-

Dissolve the polymer to be modified in a high-boiling point, inert solvent (e.g., dichlorobenzene, NMP).

-

Add this compound to the polymer solution. The amount will depend on the desired crosslinking density.

-

Heat the reaction mixture to a temperature that induces the decomposition of the azide group (typically > 150 °C), initiating the nitrene insertion and crosslinking reactions.[1][12]

-

The crosslinked polymer may precipitate from the solution as it becomes insoluble.

-

Cool the mixture, and isolate the crosslinked polymer by filtration.

-

Wash the polymer with a suitable solvent to remove any unreacted reagents and solvent residues.

-

Dry the crosslinked polymer under vacuum.

Protocol 3.2.2: Melt Blending

-

Physically blend the polymer with this compound using a suitable method (e.g., ball milling, solution casting followed by solvent evaporation).

-

Process the blend in a melt extruder or a heated press at a temperature above the melting point of the polymer and the decomposition temperature of the azide.

-

The nitrene generated in situ will react with the polymer chains, leading to crosslinking.